molecular formula C11H14BrNO2 B13286035 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

Cat. No.: B13286035
M. Wt: 272.14 g/mol
InChI Key: AJVZJBRNQXPKOL-UHFFFAOYSA-N
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Description

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol is a brominated phenolic compound featuring a cyclopropane-containing aminomethyl substituent. Its molecular formula is C₁₁H₁₃BrNO₂, with a molecular weight of 286.14 g/mol (calculated). The compound’s structure includes:

  • A methoxy group at position 6, contributing to solubility and electronic effects.
  • A cyclopropylmethylamine moiety at position 2, which introduces steric hindrance and conformational rigidity due to the strained cyclopropane ring.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

InChI

InChI=1S/C11H14BrNO2/c1-15-9-5-7(12)4-8(11(9)14)10(13)6-2-3-6/h4-6,10,14H,2-3,13H2,1H3

InChI Key

AJVZJBRNQXPKOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(C2CC2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the amino group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The methoxy group can also influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol with structurally related bromophenols and halogenated derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol 2: NH₂(C₃H₅)-CH₂, 4: Br, 6: OMe C₁₁H₁₃BrNO₂ 286.14 Potential intermediate; cyclopropane may enhance metabolic stability .
2-Amino-6-bromo-4-methoxyphenol 2: NH₂, 6: Br, 4: OMe C₇H₇BrNO₂ 233.04 Simpler analog; used in dye/pharmaceutical synthesis; requires skin/eye safety precautions.
4-Bromo-2-methoxy-6-[(4-methylphenyl)imino]methylphenol 4: Br, 2: OMe, 6: imino(4-MePh) C₁₅H₁₄BrNO₂ 320.18 Schiff base formation; potential for metal coordination in catalysis.
4-Bromo-2-{[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methylphenol 4: Br, 2: imino(3-Cl-4-OMePh), 6: Me C₁₅H₁₂BrClNO₂ 376.62 Increased toxicity due to Cl; steric hindrance affects reactivity.
2-Bromo-4'-methoxyacetophenone Acetophenone backbone with Br, OMe C₉H₉BrO₂ 243.07 Industrial intermediate; strict handling required (skin/eye irritant).

Key Structural and Functional Differences:

Substituent Complexity: The cyclopropylmethylamine group in the main compound introduces steric and electronic effects absent in simpler amines (e.g., 2-Amino-6-bromo-4-methoxyphenol). This moiety may reduce metabolic degradation, as cyclopropane rings are known to resist enzymatic cleavage . Schiff base derivatives (e.g., imino-substituted compounds in ) exhibit coordination capabilities with transition metals, whereas the main compound’s primary amine may favor nucleophilic reactions.

Halogen Effects: Bromination at position 4 (main compound) vs. Chlorinated analogs (e.g., ) demonstrate higher toxicity compared to brominated derivatives, consistent with evidence that halogenation amplifies bioactivity and environmental persistence .

Safety Profiles: Brominated acetophenones (e.g., 2-Bromo-4'-methoxyacetophenone) require stringent handling (e.g., immediate decontamination after skin contact) . The main compound’s amine group may pose additional risks, such as skin sensitization.

Research Findings and Implications

  • Cyclopropane Moieties : Cyclopropyl groups are associated with increased lipophilicity and conformational rigidity , which can improve drug bioavailability or material durability .
  • Halogenation Trends: Brominated phenols generally exhibit moderate toxicity compared to chlorinated derivatives but retain utility in medicinal chemistry due to their balanced reactivity .
  • Safety Protocols: Compounds with bromine and reactive amines (e.g., the main compound) likely necessitate protocols akin to 2-Bromo-4'-methoxyacetophenone, including PPE and controlled-environment use .

Biological Activity

The compound 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol is a phenolic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol features a bromine atom and a methoxy group on the phenolic ring, along with an amino group linked to a cyclopropyl moiety. This unique combination of functional groups may influence its biological activity and reactivity.

Structural Formula

C10H12BrNO2\text{C}_{10}\text{H}_{12}\text{Br}\text{N}\text{O}_2

The biological activity of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor , modulating pathways involved in disease processes. Specifically, it has shown potential in inhibiting certain enzymes by binding to their active sites, thereby blocking their function.

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the bromine atom is thought to enhance its reactivity towards biological targets, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Antiviral Activity : Research indicates that similar compounds have been investigated for their efficacy against viral infections, including HIV. The structural similarities may suggest that 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol could also possess antiviral properties.

Study 1: Anticancer Effects

In a study conducted on human breast cancer cell lines, 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory potential of this compound in a murine model of inflammation. Treatment with varying doses resulted in a dose-dependent reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-methoxyphenol Lacks amino-cyclopropyl groupLimited anticancer activity
4-Bromo-6-methoxyphenol Similar but without amino functionalityModerate antibacterial properties
2-Amino-6-Bromo-4-Methoxyphenol Similar structure but different substitutionsExhibits antiviral properties

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